molecular formula C20H21FN2O2 B4536880 N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide

N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide

Cat. No. B4536880
M. Wt: 340.4 g/mol
InChI Key: DJKIHJQSJZCEKB-LDADJPATSA-N
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Description

This compound belongs to a class of organic compounds known for their complex synthesis and diverse range of applications, particularly in the development of pharmaceuticals and materials with specific physical and chemical properties. Its structure suggests potential activity in biological systems, given the presence of a fluorophenyl group, which is commonly used to modulate the bioactivity of pharmaceutical compounds, and an isopropylamino carbonyl moiety, which could influence binding to biological targets.

Synthesis Analysis

Synthesis of compounds like N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide typically involves multi-step organic reactions, starting from basic aromatic compounds that are functionalized through nitration, halogenation, and coupling reactions. The synthesis may include steps such as the formation of an amide bond, introduction of the fluorophenyl group, and incorporation of the isopropylamino group through carbonylation reactions (Yamasaki et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the planarity or non-planarity of the molecule, the electronic distribution, and how these factors influence the molecule's reactivity and interaction with biological targets. The presence of fluorine atoms influences the electronic properties of the molecule and can enhance its metabolic stability (Saeed et al., 2011).

properties

IUPAC Name

N-[(E)-1-(2-fluorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)22-20(25)18(12-16-6-4-5-7-17(16)21)23-19(24)15-10-8-14(3)9-11-15/h4-13H,1-3H3,(H,22,25)(H,23,24)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKIHJQSJZCEKB-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(propan-2-YL)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide
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N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide
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N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide
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N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide
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N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide
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N-{2-(2-fluorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide

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